N-(2,1,3-benzothiadiazol-4-yl)-2-chloropyridine-3-carboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-2-chloropyridine-3-carboxamide is a chemical compound that has garnered attention in various fields of scientific research This compound is characterized by the presence of a benzothiadiazole ring fused with a pyridine ring, and a carboxamide group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-chloropyridine-3-carboxamide typically involves the following steps:
Formation of the Benzothiadiazole Ring: The benzothiadiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable nitroaromatic compound under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Coupling of Benzothiadiazole and Pyridine Rings: The benzothiadiazole and pyridine rings are coupled together using a suitable coupling agent, such as a palladium catalyst, under appropriate reaction conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the coupled product with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-2-chloropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiadiazole or pyridine rings are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-2-chloropyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of materials with specific properties, such as optoelectronic materials and sensors.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-chloropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-4-yl)-2-bromopyridine-3-carboxamide
- N-(2,1,3-benzothiadiazol-4-yl)-2-fluoropyridine-3-carboxamide
- N-(2,1,3-benzothiadiazol-4-yl)-2-methylpyridine-3-carboxamide
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-2-chloropyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the benzothiadiazole ring imparts specific electronic and photophysical properties, while the chloropyridine moiety contributes to its reactivity and potential biological activities. This combination makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C12H7ClN4OS |
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Molecular Weight |
290.73 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C12H7ClN4OS/c13-11-7(3-2-6-14-11)12(18)15-8-4-1-5-9-10(8)17-19-16-9/h1-6H,(H,15,18) |
InChI Key |
LXOOLQHIHAIAAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)C3=C(N=CC=C3)Cl |
Origin of Product |
United States |
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